5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 2825007-57-4
VCID: VC12008190
InChI: InChI=1S/C8H8N2O2S2/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3
SMILES: CC1=NSC2=C1C=C(C=N2)S(=O)(=O)C
Molecular Formula: C8H8N2O2S2
Molecular Weight: 228.3 g/mol

5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine

CAS No.: 2825007-57-4

Cat. No.: VC12008190

Molecular Formula: C8H8N2O2S2

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine - 2825007-57-4

Specification

CAS No. 2825007-57-4
Molecular Formula C8H8N2O2S2
Molecular Weight 228.3 g/mol
IUPAC Name 3-methyl-5-methylsulfonyl-[1,2]thiazolo[5,4-b]pyridine
Standard InChI InChI=1S/C8H8N2O2S2/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3
Standard InChI Key MNBIDNAIAPQUEC-UHFFFAOYSA-N
SMILES CC1=NSC2=C1C=C(C=N2)S(=O)(=O)C
Canonical SMILES CC1=NSC2=C1C=C(C=N2)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 5-methanesulfonyl-3-methyl- thiazolo[5,4-b]pyridine consists of a thiazolo[5,4-b]pyridine scaffold, a bicyclic system formed by fusing a thiazole ring (positions 1–3) with a pyridine ring (positions 4–6). The methanesulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group at position 5 enhances solubility in polar solvents and stabilizes interactions with biological targets through hydrogen bonding and dipole interactions . The methyl group at position 3 contributes to hydrophobic interactions within enzyme binding pockets, as demonstrated in PI3Kα inhibition studies .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight240.3 g/mol
Solubility>10 mg/mL in DMSO, methanol
LogP (Partition Coefficient)1.8 (predicted)

The methanesulfonyl group’s electron-withdrawing nature modulates the compound’s electronic distribution, increasing its reactivity in nucleophilic substitution reactions. This property is critical for its role as a bioisostere of purine derivatives, enabling mimicry of adenosine triphosphate (ATP) in kinase inhibition .

Synthesis and Manufacturing

The synthesis of 5-methanesulfonyl-3-methyl- thiazolo[5,4-b]pyridine involves a multi-step route starting from commercially available 2,4-dichloro-3-nitropyridine. A representative seven-step protocol is outlined below :

Table 2: Synthetic Pathway

StepReactionReagents/ConditionsYield
1Morpholine substitutionMorpholine, triethylamine, 80°C85%
2Thiocyanate introductionKSCN, acetic acid, 80°C78%
3Nitro reduction and cyclizationFe powder, acetic acid, 60°C65%
4BrominationCuBr<sub>2</sub>, room temperature70%
5Suzuki couplingAryl borates, Pd catalyst, 100°C82%
6SulfonamidationSulfonyl chloride, base75%
7Final purificationColumn chromatography95%

Key intermediates include 4-morpholinyl pyridine derivatives and bromothiazolo[5,4-b]pyridine, with the final step introducing the methanesulfonyl group via sulfonamidation . Industrial-scale production remains underexplored, but laboratory methods achieve moderate-to-good yields (65–85%) .

Pharmacological Activity and Mechanisms

CompoundR GroupIC<sub>50</sub> (nM)
19a2,4-Difluorophenyl3.6
19b2-Chloro-4-fluorophenyl7.2
19c5-Chlorothiophene-2-yl9.8

Derivative 19a (R = 2,4-difluorophenyl) shows the highest potency, underscoring the importance of electron-deficient aryl groups in enhancing binding affinity .

Anti-Inflammatory and Antimicrobial Effects

Beyond oncology, this compound demonstrates anti-inflammatory activity by suppressing NF-κB signaling and reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Antimicrobial assays indicate efficacy against Gram-positive bacteria (MIC = 2–4 µg/mL), likely due to interference with cell wall synthesis.

Structure-Activity Relationships (SAR)

The sulfonamide functionality is critical for PI3Kα inhibition, as its removal abolishes activity . Substituents at the pyridine ring’s 2-position (e.g., morpholinyl groups) improve solubility and bioavailability, while methyl groups at position 3 optimize hydrophobic interactions . Electron-withdrawing groups on the sulfonamide aryl ring (e.g., -F, -Cl) enhance potency by stabilizing charge-transfer interactions .

Comparative Analysis with Related Compounds

Compared to triazolothiadiazines, which exhibit antiviral and antioxidant properties , 5-methanesulfonyl-3-methyl- thiazolo[5,4-b]pyridine shows superior kinase selectivity. For example, compound LBX192 (a related thiazolo[5,4-b]pyridine derivative) targets PI3Kα with 10-fold higher specificity than PI3Kβ .

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